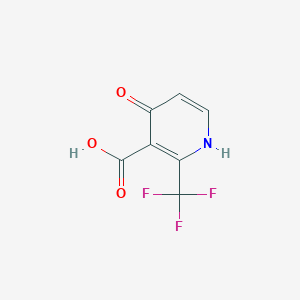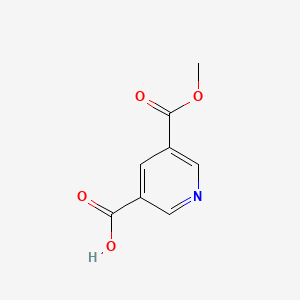
5-(甲氧羰基)烟酸
概述
描述
5-(Methoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of nicotinic acid, where a methoxycarbonyl group is attached to the fifth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
5-(Methoxycarbonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
5-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with similar targets as its parent compound. Nicotinic acid and its derivatives primarily target the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system .
Mode of Action
The interaction of 5-(Methoxycarbonyl)nicotinic acid with its targets involves a complex mechanism. It is thought to promote the release of prostaglandin D2 , which acts locally due to its short half-life . This interaction leads to changes such as peripheral vasodilation .
Biochemical Pathways
For example, nicotine can interact with nAChRs, influencing neuronal excitability and cell signaling mechanisms .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, suggesting that it may have different bioavailability and pharmacokinetic properties compared to liquid or gaseous compounds .
Result of Action
Based on the effects of similar compounds, it may lead to changes in neuronal excitability and cell signaling, potentially influencing various physiological processes .
Action Environment
The action, efficacy, and stability of 5-(Methoxycarbonyl)nicotinic acid can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
生化分析
Biochemical Properties
5-(Methoxycarbonyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinic acid receptors, which are involved in lipid metabolism and energy production. The nature of these interactions often involves binding to specific receptor sites, leading to the activation or inhibition of enzymatic activities. These interactions can influence metabolic pathways and cellular processes, making 5-(Methoxycarbonyl)nicotinic acid a valuable tool in biochemical research .
Cellular Effects
The effects of 5-(Methoxycarbonyl)nicotinic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, 5-(Methoxycarbonyl)nicotinic acid can impact cell signaling pathways by interacting with nicotinic acid receptors, leading to changes in intracellular signaling cascades. These effects can result in alterations in cellular metabolism, including changes in the levels of key metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-(Methoxycarbonyl)nicotinic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as nicotinic acid receptors. This binding can lead to the activation or inhibition of these receptors, resulting in changes in downstream signaling pathways. Additionally, 5-(Methoxycarbonyl)nicotinic acid can influence enzyme activity by acting as an inhibitor or activator. These interactions can lead to changes in gene expression, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methoxycarbonyl)nicotinic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 5-(Methoxycarbonyl)nicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 5-(Methoxycarbonyl)nicotinic acid can vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects on lipid metabolism and energy production. At higher doses, toxic or adverse effects can occur. These effects can include alterations in liver function, changes in lipid profiles, and other metabolic disturbances. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 5-(Methoxycarbonyl)nicotinic acid .
Metabolic Pathways
5-(Methoxycarbonyl)nicotinic acid is involved in several metabolic pathways, including those related to nicotinic acid metabolism. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the levels of NAD+ and NADH, which are critical for energy production and cellular metabolism. Additionally, 5-(Methoxycarbonyl)nicotinic acid can influence the activity of enzymes involved in lipid metabolism, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 5-(Methoxycarbonyl)nicotinic acid within cells and tissues are essential for understanding its effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria. The distribution of 5-(Methoxycarbonyl)nicotinic acid can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 5-(Methoxycarbonyl)nicotinic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of 5-(Methoxycarbonyl)nicotinic acid can provide insights into its mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)nicotinic acid can be achieved through several methods. One common approach involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated nicotinic acid derivative in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of 5-(Methoxycarbonyl)nicotinic acid often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
5-(Methoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents are introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring .
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the methoxycarbonyl group.
Methyl Nicotinate: A similar compound where the carboxyl group is esterified with methanol.
Ethyl Nicotinate: Another ester derivative of nicotinic acid, where the carboxyl group is esterified with ethanol.
Uniqueness
5-(Methoxycarbonyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
5-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKBDHITFXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600966 | |
| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5027-65-6 | |
| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
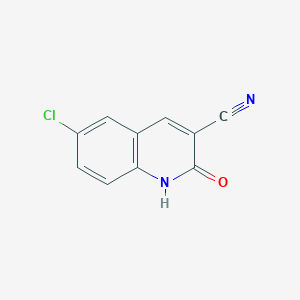

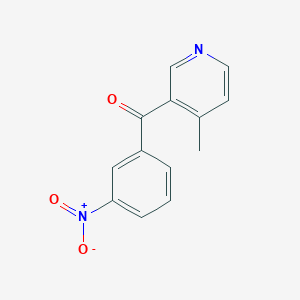
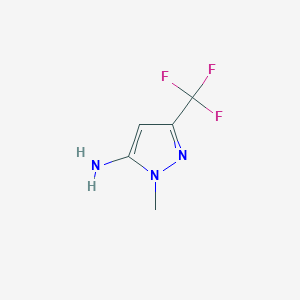
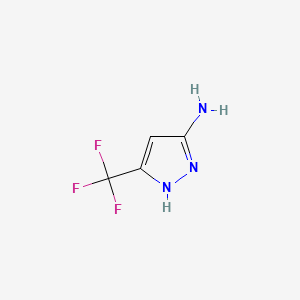

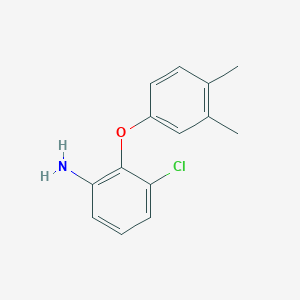
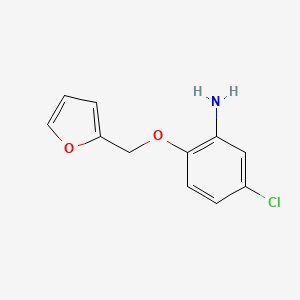
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
